molecular formula C14H15BrO2 B8761037 6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Cat. No. B8761037
M. Wt: 295.17 g/mol
InChI Key: HMMMGJMGHZBVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one is a useful research compound. Its molecular formula is C14H15BrO2 and its molecular weight is 295.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one

Molecular Formula

C14H15BrO2

Molecular Weight

295.17 g/mol

IUPAC Name

6-bromo-4'-hydroxyspiro[3H-indene-2,1'-cyclohexane]-1-one

InChI

InChI=1S/C14H15BrO2/c15-10-2-1-9-8-14(13(17)12(9)7-10)5-3-11(16)4-6-14/h1-2,7,11,16H,3-6,8H2

InChI Key

HMMMGJMGHZBVNB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6′-Bromospiro[cyclohexane-1,2′-indene]-1′,4(3′H)-dione (Intermediate 5 Step 1, 6.1 g, 20.8 mmol) was dissolved in THF (220 mL) and cooled to −65° C. Sodium borohydride (0.354 g, 9.36 mmol) was added and the cooling bath was removed. The mixture was allowed to reach 0° C. (approx. 30 min). Water (10 mL) was added, and most of the organic solvent was removed by evaporation. The residue was partitioned between EtOAc (100 mL), and an aq. solution of NaCl (50 mL). The organic phase was dried (MgSO4) and evaporated to give a product which was combined with additional product obtained in a similar way starting from 14.6 g of 6′-bromospiro[cyclohexane-1,2′-indene]-1′,4(3′H)-dione. Purification was made by flash chromatography (120 g silica, gradient elution: CH2Cl2 to CH2Cl2/MeOH (90:10)) affording 13.6 g (66% yield) of the title compound. The obtained material consisted of an 80:20 mixture of isomer 1 and isomer 2. Analytical samples of the isomers were isolated by flash chromatography (heptane/EtOAc gradient) to yield:
Quantity
6.1 g
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220 mL
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0.354 g
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14.6 g
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reactant
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Yield
66%

Synthesis routes and methods II

Procedure details

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